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Compound of Interest

3-(3-lodophenyl)-1H-pyrazol-5-
Compound Name:
amine

Cat. No.: B3142301

An In-depth Technical Guide to 3-(3-lodophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on 3-(3-lodophenyl)-1H-pyrazol-5-
amine, a key heterocyclic building block. As a Senior Application Scientist, the following
content is structured to provide not just data, but actionable insights into the synthesis,
characterization, and application of this versatile molecule, grounded in established chemical
principles and supported by authoritative references.

Core Compound Identity and Properties

3-(3-lodophenyl)-1H-pyrazol-5-amine is a substituted pyrazole that features two key
functionalities: a nucleophilic aminopyrazole core and a synthetically versatile iodophenyl ring.
The aminopyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry,
appearing in numerous biologically active compounds.[1][2] The iodophenyl group serves as a
prime handle for post-synthetic modification via transition-metal-catalyzed cross-coupling
reactions, enabling the exploration of chemical space around the core structure.

It is important to note that 3-(3-lodophenyl)-1H-pyrazol-5-amine exists in tautomeric forms,
primarily with 5-(3-iodophenyl)-1H-pyrazol-3-amine. For the purpose of identification, chemical
databases often canonicalize these forms into a single entry. The identifiers provided below
correspond to this common entity.
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Table 1: Chemical Identifiers and Physicochemical Properties

Identifier Value Source
CAS Number 1217089-18-3 [3]
5-(3-iodophenyl)-1H-pyrazol-3-
IUPAC Name (_ pheny) i [3]
amine
Chemical Formula CoHslIN3 [3]
Molecular Weight 285.09 g/mol [3]
, C1=CC(=CC(=C1)I)C2=CC(=N
Canonical SMILES [3]
N2)N
MDHMKOXGYHBJSY-
InChl Key [3]

UHFFFAOYSA-N

Crystalline powder, typically
Appearance . .
white to light yellow

Topological Polar Surface Area  54.7 A2 [3]

Synthesis and Analytical Validation

The synthesis of 5-aminopyrazoles is a well-established field, with the most robust and
versatile method being the condensation of -ketonitriles with hydrazine.[4] This approach
offers high yields and regioselectivity, making it ideal for generating the target compound.

Synthetic Rationale and Workflow

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of the 3-
ketonitrile (3-iodobenzoylacetonitrile), followed by an intramolecular cyclization via attack of the
second hydrazine nitrogen onto the nitrile carbon. This sequence reliably forms the desired 5-
aminopyrazole ring system.
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Caption: Synthetic and purification workflow for 3-(3-lodophenyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-
iodobenzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting
material).

Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution dropwise while
stirring. The addition may be mildly exothermic.

Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can
be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30
minutes to maximize precipitation. Collect the resulting solid by vacuum filtration.

Washing: Wash the filter cake with a small amount of cold ethanol to remove residual
impurities.

Purification: For high-purity material required in drug discovery, recrystallize the crude solid
from hot ethanol.

Validation: Dry the purified product under vacuum. Confirm its identity and purity using the
analytical methods outlined in Table 2.
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Self-Validating Analytical Characterization

Each analytical technique provides a piece of the structural puzzle. A successful synthesis is

validated only when all data points are consistent with the target structure.

Table 2: Expected Analytical Data for Structural Confirmation

Technique

Expected Result

Rationale

1H NMR (DMSO-ds)

Multiple signals in the aromatic
region (6 7.2-8.0 ppm); a
singlet for the pyrazole C4-H (&
~5.8 ppm); a broad singlet for
the NH:z protons (& ~5.5 ppm);
a very broad singlet for the

pyrazole NH (& >11 ppm).

Confirms the presence and
connectivity of all proton
environments. The distinct
chemical shifts are
characteristic of the aromatic

and heterocyclic protons.

13C NMR (DMSO-ds)

Signals for 9 distinct carbons,
including the C-I carbon at low
field (& ~95 ppm) and the C-
NH:z carbon at high field (&
~155 ppm).

Verifies the carbon skeleton
and the presence of key

functional groups.

Mass Spec (ESI+)

A prominent peak at m/z =
286.0 corresponding to
[M+H]*.

Confirms the correct molecular

weight of the compound.

FT-IR (KBr Pellet)

Strong N-H stretching bands
(amine and pyrazole) around
3200-3400 cm~%; C=N and
C=C stretching in the 1500-

1650 cm~1 fingerprint region.

Provides evidence for the key
functional groups (NHz,
pyrazole ring) present in the

molecule.

Applications in Drug Discovery and Materials

Science

The true value of 3-(3-lodophenyl)-1H-pyrazol-5-amine lies in its application as a versatile

synthetic intermediate.
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A Scaffold for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives showing
anti-inflammatory, anticancer, and antimicrobial activities.[2] This specific scaffold is a precursor
for developing targeted therapies, particularly kinase inhibitors.[5][6][7] The iodine atom is not
merely a placeholder; it is a reactive site for building molecular complexity and tuning
pharmacological properties.
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Caption: Diversification of the core scaffold using cross-coupling reactions.

This strategic functionalization allows for the systematic probing of structure-activity
relationships (SAR). For example, by introducing different aryl groups via Suzuki coupling,
researchers can optimize interactions with the hydrophobic pockets of a target protein, such as
a kinase.[6][7]

Precursor for Advanced Materials

Beyond pharmaceuticals, the nitrogen atoms of the pyrazole ring can act as ligands to
coordinate with metal ions. The ability to introduce diverse functional groups via the iodophenyl
moiety allows for the synthesis of novel organometallic complexes. These materials can be
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explored for applications in catalysis, sensing, or as components in organic light-emitting
diodes (OLEDSs).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, data from
structurally similar aminopyrazoles and iodo-aromatics suggest the following precautions.[8]

o Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and
cause serious eye irritation (Category 2).[9] May cause skin and respiratory irritation.[8]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a lab coat.

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from
strong oxidizing agents.

o Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.

This technical guide provides a foundational understanding of 3-(3-lodophenyl)-1H-pyrazol-5-
amine, empowering researchers to leverage its full potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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